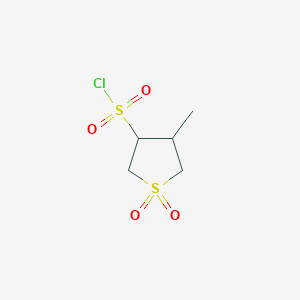

4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione

Description

Properties

IUPAC Name |

4-methyl-1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKVXKCTFHLODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione typically involves the reaction of 3-methylthiolane-1,1-dione with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process involves:

Reactants: 3-methylthiolane-1,1-dione and chlorosulfonic acid.

Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the desired product is formed.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.

Oxidation Reactions: Oxidation of the thiolane ring can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thiols: Formed by reduction reactions.

Scientific Research Applications

The compound 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione is a sulfonyl compound that has garnered interest in various scientific and industrial applications. Below is a detailed examination of its applications, supported by data tables and case studies.

Structure

- Molecular Formula : C₄H₅ClO₄S

- Molecular Weight : 194.60 g/mol

Synthesis of Sulfonamide Derivatives

One of the primary applications of this compound is in the synthesis of sulfonamide derivatives. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The chlorosulfonyl group facilitates the introduction of sulfonamide functionalities into various organic molecules.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated that using this compound in reactions with amines led to the formation of novel sulfonamide derivatives with enhanced antibacterial activity against resistant bacterial strains .

Polymer Chemistry

The compound is also utilized in polymer chemistry for the modification of polymers to enhance their mechanical properties and thermal stability. The incorporation of sulfonyl groups can improve the ionic conductivity of polymers, making them suitable for applications in fuel cells and batteries.

Data Table: Polymer Modification

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Grafting with chlorosulfonyl compound | Improved thermal stability |

| Polystyrene | Copolymerization | Enhanced mechanical strength |

Catalysis

This compound serves as a catalyst or catalyst precursor in various organic reactions, including transfer hydrogenation processes. Its ability to stabilize reactive intermediates makes it valuable in catalytic systems.

Case Study: Catalytic Activity

Research indicated that when used as a catalyst in hydrogenation reactions, this compound exhibited significant activity, leading to higher yields of desired products compared to traditional catalysts .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential as herbicides and fungicides. The sulfonyl moiety is known to enhance the biological activity of agrochemicals.

Data Table: Herbicidal Activity

| Compound Derived from this compound | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| Sulfonamide derivative A | Broadleaf weeds | 85 |

| Sulfonamide derivative B | Fungal pathogens | 90 |

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione

Biological Activity

4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiolane Ring : A five-membered ring containing sulfur.

- Chlorosulfonyl Group : Enhances reactivity and potential biological interactions.

- Methyl Group : Contributes to lipophilicity and overall stability.

These structural characteristics are crucial for understanding the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the modulation of apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorosulfonyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This mechanism is crucial for its potential use in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects at specific concentrations, supporting its potential use in treating bacterial infections.

- Anticancer Properties : Research on its effects on HeLa and MCF-7 cell lines showed that it induces apoptosis through caspase activation, making it a promising candidate for further development in cancer therapy.

- Pharmacological Evaluation : In silico studies suggest that this compound may bind effectively to target proteins involved in critical biochemical pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below highlights structural differences and reactivity trends among 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione and analogs:

Key Observations :

- Electrophilicity : The thiolane-based compound exhibits lower aromatic stabilization than benzene or pyrazole analogs, making its sulfonyl chloride group more reactive in nucleophilic substitutions .

- Steric Effects: Pivalate esters (e.g., in 4-(chlorosulfonyl)phenyl pivalate) reduce hydrolysis rates compared to non-bulky derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride) enhance electrophilicity, accelerating reactions with amines or alcohols .

Critical Insights and Limitations

- Contradictions : While aromatic sulfonyl chlorides (e.g., benzene derivatives) are generally more stable, their biological efficacy can be lower due to reduced membrane permeability compared to flexible thiolane-based compounds .

- Synthetic Challenges : Thiolane ring sulfonation requires stringent anhydrous conditions to avoid side reactions, limiting scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione, and how do reaction parameters impact yield?

- Answer : Synthesis typically involves three stages: (1) Formation of the thiolane ring via cyclization of a mercapto-carboxylic acid derivative, (2) Introduction of the chlorosulfonyl group using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂), and (3) Oxidation to the 1,1-dione using agents like m-CPBA or hydrogen peroxide. Critical parameters include:

- Temperature control during sulfonation (<0°C to prevent side reactions).

- Solvent choice (e.g., anhydrous dichloromethane for SO₂Cl₂ reactions).

- Stoichiometric ratios (excess oxidizing agent ensures complete dione formation).

Q. Which spectroscopic and crystallographic techniques are pivotal for structural elucidation of this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include deshielded protons adjacent to the sulfonyl group (δ 3.5–4.5 ppm) and carbonyl carbons (δ 190–210 ppm).

- IR Spectroscopy : Strong S=O stretches near 1350 cm⁻¹ (symmetric) and 1150 cm⁻¹ (asymmetric).

- X-ray Crystallography : Resolves ring conformation and confirms sulfonyl/dione geometry, as demonstrated in thiomorpholine derivatives .

Advanced Research Questions

Q. How does the chlorosulfonyl group’s electronic nature influence regioselectivity in nucleophilic substitution reactions with amines or alcohols?

- Answer : The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack. Regioselectivity is controlled by:

- Steric effects (bulky nucleophiles favor less hindered positions).

- Solvent polarity (polar aprotic solvents enhance reaction rates).

- Base selection (e.g., triethylamine traps HCl, driving reactions to completion).

Q. What are the hydrolytic stability profiles of this compound under aqueous conditions, and how can degradation be mitigated?

- Answer :

- pH Sensitivity : Rapid hydrolysis occurs above pH 7, forming sulfonic acid derivatives.

- Temperature : Degradation accelerates above 25°C; storage at –20°C under inert atmosphere (argon) is recommended.

- Stabilization Strategies : Use of desiccants (e.g., molecular sieves) and avoidance of protic solvents.

Q. Can computational models predict the conformational flexibility of the thiolane ring in this compound?

- Answer :

- DFT Calculations : Optimize ground-state geometry and analyze sulfonyl/dione group interactions.

- Molecular Dynamics (MD) : Simulate ring puckering and torsional angles in solvents (e.g., DMSO, water).

- Validation via crystallographic data from related thiomorpholine diones .

Q. What role does this compound play in the design of bioactive heterocycles?

- Answer : The compound serves as a versatile intermediate for:

- Sulfonamide Prodrugs : React with primary amines to form antimicrobial agents (e.g., triazole-thiones ).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl-thiolane hybrids.

- Enzyme Inhibition Studies : Sulfonyl groups mimic phosphate moieties in kinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.